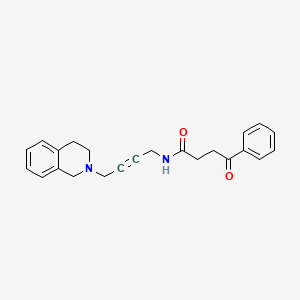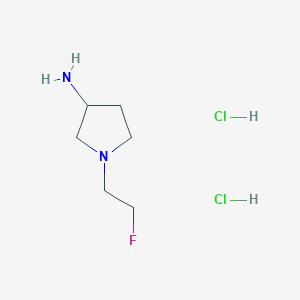
1-(2-Fluoroethyl)pyrrolidin-3-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Fluoroethyl)pyrrolidin-3-amine;dihydrochloride” is a chemical compound with the CAS Number: 2243514-85-2 . It has a molecular weight of 205.1 .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-(2-fluoroethyl)pyrrolidin-3-amine dihydrochloride . The InChI Code is 1S/C6H13FN2.2ClH/c7-2-4-9-3-1-6(8)5-9;;/h6H,1-5,8H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Modular Synthesis of Polysubstituted and Fused Pyridines
A study introduces a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines. This synthesis utilizes 2-fluoro-1,3-dicarbonyl compounds, highlighting the role of fluoroethyl-containing compounds in facilitating such reactions under transition-metal catalyst-free conditions (Zhidong Song et al., 2016).
Synthesis of Fluorohymenidin
Another research demonstrates the microwave-assisted fluorination of 2-acylpyrroles leading to the synthesis of fluorohymenidin, the first fluorinated pyrrole-imidazole alkaloid. This process showcases the potential of fluoroethyl-containing compounds in the innovative synthesis of biologically relevant molecules (Benjamin Troegel & T. Lindel, 2012).
Antibacterial Pyridonecarboxylic Acids
Research on pyridonecarboxylic acids as antibacterial agents involved the synthesis of various compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7, utilizing 1-substituted 7-chloro-, 7-(ethylsulfonyl)-, and 7-(tosyloxy)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. The findings highlight the significance of fluoroethyl groups in enhancing the antibacterial activity of these compounds (H. Egawa et al., 1984).
Mechanistic Insights into Fluoroaryl-Amine Reactions
A study on the reactions between 1-fluoro-2,6-dinitrobenzene and secondary amines like pyrrolidine in various solvent mixtures provides valuable mechanistic insights, suggesting the involvement of a six-membered orientated dipolar aggregate in the reaction pathway. This research contributes to a deeper understanding of the chemical behavior of fluoroaryl compounds in the presence of amines (P. Mancini et al., 2005).
Effective Acid Captor for Carboxamide Synthesis
The use of betaine as an effective acid captor in the equimolar reactions of carboxylic acids and amines with 1-methyl-2-fluoro or 2-chloropyridinium salt demonstrates the utility of fluoroethyl-containing compounds in the synthesis of carboxamides, offering a convenient method for their production (T. Mukaiyama et al., 1976).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-fluoroethyl)pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c7-2-4-9-3-1-6(8)5-9;;/h6H,1-5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBHYMWIDTXADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CCF.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethyl)pyrrolidin-3-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2719900.png)
![6-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2719904.png)

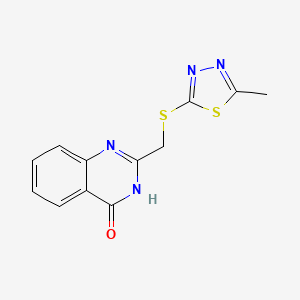
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2719907.png)
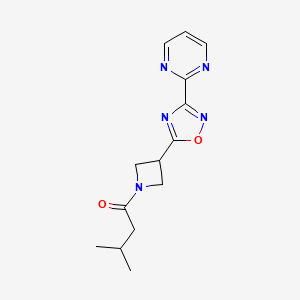
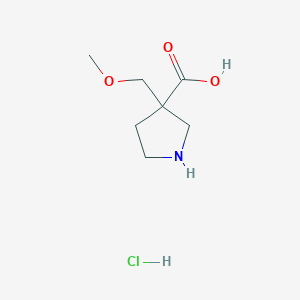
![2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719910.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide](/img/structure/B2719913.png)
![4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2719914.png)
amino]-4-oxobutanoic acid](/img/structure/B2719915.png)
![tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2719918.png)
